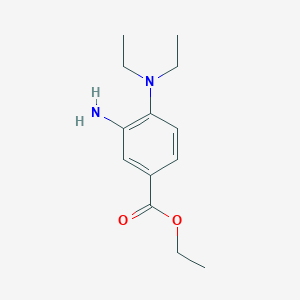

Ethyl 3-amino-4-(diethylamino)benzoate

Übersicht

Beschreibung

Ethyl 3-amino-4-(diethylamino)benzoate is an organic compound with a complex structure that includes both amino and diethylamino functional groups attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(diethylamino)benzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate followed by reduction to introduce the amino group. The diethylamino group can be introduced through a substitution reaction using diethylamine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-4-(diethylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoates, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Photoinitiation in Polymerization

Ethyl 3-amino-4-(diethylamino)benzoate is primarily known for its role as a photoinitiator in polymerization processes. When exposed to light, it generates reactive species that initiate the polymerization of monomers, making it valuable in the production of UV-curable coatings and inks. This application is crucial in industries such as printing and coatings, where rapid curing is essential.

Biochemical Studies

In biological research, this compound serves as a tool for studying enzyme interactions and cellular processes. Its ability to influence cell function through photoinitiation allows researchers to explore its effects on cell signaling pathways and gene expression. For example, studies have shown that photoinitiators can modulate cellular metabolism, providing insights into metabolic pathways and potential therapeutic targets.

Synthesis of Complex Organic Molecules

This compound acts as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows for the introduction of various functional groups through electrophilic substitution reactions, making it a versatile building block in organic synthesis.

Industrial Applications

Beyond research, this compound has applications in the production of dyes and pigments. Its unique chemical properties enable it to serve as a precursor or additive in formulating colorants used in various products.

Case Study 1: Photoinitiators in Dental Materials

A study published in the Journal of Biomaterials Science investigated the cytocompatibility of photoinitiators like this compound in dental materials. The research demonstrated that this compound effectively initiated polymerization without adversely affecting fibroblast viability, indicating its potential for use in dental adhesives and restorative materials.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions highlighted how this compound could modulate enzyme activity through light activation. This study provided insights into how photoinitiators can influence biochemical pathways, suggesting future applications in drug development and therapeutic interventions .

Wirkmechanismus

The mechanism of action of Ethyl 3-amino-4-(diethylamino)benzoate involves its interaction with specific molecular targets. The amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active amine, which can then participate in further biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-(dimethylamino)benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.

Benzocaine: An ester of para-aminobenzoic acid, commonly used as a local anesthetic.

Procaine: Another ester of para-aminobenzoic acid, used as a local anesthetic with a different alkyl group.

Uniqueness

Ethyl 3-amino-4-(diethylamino)benzoate is unique due to the presence of both amino and diethylamino groups, which can provide distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications in synthesis and medicinal chemistry.

Biologische Aktivität

Ethyl 3-amino-4-(diethylamino)benzoate, a compound with the molecular formula C13H18N2O2, has garnered interest in various biological applications due to its unique structural features and potential pharmacological properties. This article presents an overview of its biological activity, including its mechanisms of action, applications in biomedical fields, and relevant case studies.

Structural Characteristics and Synthesis

The compound is characterized by a benzoate structure with an amino group and a diethylamino substituent. These features contribute to its moderate lipophilicity, which is indicative of good membrane permeability and potential bioavailability in biological systems. The synthesis of this compound can be achieved through the reaction of 3-amino-4-(diethylamino)benzoic acid with ethanol:

This pathway allows for the introduction of various substituents on the aromatic ring, facilitating the exploration of structure-activity relationships (SAR).

Biological Activity Overview

This compound exhibits several notable biological activities:

- Local Anesthetic Properties : Compounds with similar structures have shown promise as local anesthetics and analgesics. The presence of both amino and diethylamino groups suggests potential interactions with neurotransmitter systems, influencing pain perception and modulation.

- Photoinitiator Applications : In biomedical engineering, this compound serves as a photoinitiator in cell encapsulation applications. When mixed with photosensitive polymers and exposed to light, it initiates polymerization, forming a protective network around cells. This is crucial for applications in drug delivery, tissue engineering, and cell therapy.

- Ultraviolet Filter : In cosmetic science, this compound is utilized as an ultraviolet (UV) filter in sunscreens. It absorbs UV rays, preventing skin damage upon application.

Research indicates that this compound may interact with various neurotransmitter receptors, potentially modulating central nervous system activity. Its ability to affect pain pathways suggests a mechanism involving the inhibition of pain transmission or modulation at the receptor level.

Cytotoxicity and Apoptosis Induction

Research has shown that certain derivatives can induce apoptosis in cancer cells while exhibiting selectivity for tumor cells over normal cells. This highlights the potential for this compound in cancer therapy, although further studies are needed to confirm these effects specifically for this compound .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Local Anesthetic | Potential interactions with neurotransmitter systems influencing pain modulation |

| Photoinitiator | Initiates polymerization in cell encapsulation applications |

| UV Filter | Absorbs UV rays in sunscreen formulations |

| Antimicrobial | Potential inhibition of bacterial growth (needs further study) |

| Cytotoxicity | Induces apoptosis selectively in tumor cells (needs further study) |

Eigenschaften

IUPAC Name |

ethyl 3-amino-4-(diethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-4-15(5-2)12-8-7-10(9-11(12)14)13(16)17-6-3/h7-9H,4-6,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRCWGQINZGGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.